molecular formula C7H12N2O3 B2814176 1-acetyl-N-methoxyazetidine-3-carboxamide CAS No. 1428362-36-0

1-acetyl-N-methoxyazetidine-3-carboxamide

Cat. No.: B2814176
CAS No.: 1428362-36-0
M. Wt: 172.184
InChI Key: WTSNAXWFNDGFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-acetyl-N-methoxyazetidine-3-carboxamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, azetidines can be synthesized via the ring-opening polymerization of aziridines . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may include the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

1-Acetyl-N-methoxyazetidine-3-carboxamide undergoes various chemical reactions due to the presence of reactive functional groups. Common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-Acetyl-N-methoxyazetidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-N-methoxyazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The ring strain in the azetidine ring allows for unique interactions with biological molecules, potentially leading to the modulation of biochemical pathways .

Properties

IUPAC Name

1-acetyl-N-methoxyazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-5(10)9-3-6(4-9)7(11)8-12-2/h6H,3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSNAXWFNDGFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.